Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoylpiperazine moiety and an ethylphenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Introduction of the Ethylphenoxyacetamido Group: This step involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is then reacted with the benzoylpiperazine intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: This compound shares a similar piperazine moiety but lacks the ethylphenoxyacetamido group.
1-METHYL-4-PIPERIDINYL BENZOATE: Another related compound with a piperidine ring instead of piperazine.
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of both the benzoylpiperazine and ethylphenoxyacetamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H31N3O5 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-3-21-9-12-24(13-10-21)37-20-27(33)30-25-19-23(29(35)36-2)11-14-26(25)31-15-17-32(18-16-31)28(34)22-7-5-4-6-8-22/h4-14,19H,3,15-18,20H2,1-2H3,(H,30,33) |
InChI Key |
VWXISHWAKHGVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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